molecular formula C18H29N3O7S2 B2917700 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 922121-43-5

3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2917700
M. Wt: 463.56
InChI Key: WABYLMIOXBFMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide , also known by its chemical formula C₁₉H₂₆N₄O₆S₂ , is a synthetic compound with potential pharmacological properties. Let’s explore its various aspects:


Synthesis Analysis


The synthesis of this compound involves several steps, including the introduction of ethoxy groups, sulfonylation, and amide formation. Researchers have developed efficient synthetic routes to obtain this compound, which can be further optimized for yield and purity.


Molecular Structure Analysis


The molecular structure of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide consists of a benzene ring substituted with two ethoxy groups (at positions 3 and 4), an amide group, and a piperazine ring with a methylsulfonyl substituent. The sulfonyl group enhances its stability and contributes to its pharmacological activity.


Chemical Reactions Analysis


This compound may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Understanding its reactivity is crucial for drug development and optimization.


Mechanism of Action


The precise mechanism of action for 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide remains an active area of research. It likely interacts with specific cellular targets, affecting biological pathways relevant to its intended therapeutic use.


Physical and Chemical Properties Analysis



  • Physical Properties :

    • Appearance : Solid crystalline powder.

    • Melting Point : Determined experimentally.

    • Solubility : Soluble in organic solvents (e.g., DMSO, methanol).



  • Chemical Properties :

    • Stability : Stable under specific conditions (e.g., pH, temperature).

    • Hydrolysis : Investigate susceptibility to hydrolysis.

    • pKa : Determine the acidity/basicity of functional groups.




Safety and Hazards



  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Metabolism : Investigate its metabolic fate in the body.

  • Environmental Impact : Consider its environmental persistence and potential harm.


Future Directions



  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and reduce toxicity.

  • Formulation : Develop suitable dosage forms (e.g., tablets, injections).

  • Preclinical Studies : Conduct animal studies to evaluate efficacy and safety.

  • Clinical Trials : Progress to clinical trials for potential therapeutic applications.


properties

IUPAC Name

3,4-diethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O7S2/c1-4-27-16-7-6-15(14-17(16)28-5-2)18(22)19-8-13-30(25,26)21-11-9-20(10-12-21)29(3,23)24/h6-7,14H,4-5,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABYLMIOXBFMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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